REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([OH:11])=[CH:4][C:5]([Cl:10])=[C:6]([CH:9]=1)[C:7]#[N:8].S(OC)(O[CH3:16])(=O)=O.O.[OH-].[Li+]>C1COCC1.CCOC(C)=O>[Br:1][C:2]1[C:3]([O:11][CH3:16])=[CH:4][C:5]([Cl:10])=[C:6]([CH:9]=1)[C:7]#[N:8] |f:2.3.4|
|
Name
|
|
Quantity
|
38.1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=C(C#N)C1)Cl)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=C(C#N)C1)Cl)O
|
Name
|
|
Quantity
|
20.1 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
8.93 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
The EtOAc solution was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
to drying over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
Filtration and removal of the voletiles under reduced pressure
|
Type
|
WAIT
|
Details
|
left the crude product which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (5-40% EtOAC/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC(=C(C#N)C1)Cl)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.7 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |